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Introduction to OptoDArG and Photopharmacology

OptoDArG (Optically controlled Diacylglycerol analogue) represents a breakthrough in
photopharmacological tools that enables precise spatial and temporal control over TRPC channel activity
through light stimulation. This photoswitchable probe belongs to the emerging class of azobenzene-based
photopharmacological compounds that allow researchers to manipulate biological processes with exceptional
temporal precision. The core innovation of OpteDArG lies in its ability to function as an optical "lipid
clamp" that can cyclically activate and deactivate TRPC channels through light-induced isomerization,
thereby providing unprecedented control over lipid-gated ion channel function without the need for

traditional pharmacological agents that lack temporal precision.

The fundamental photochemical principle underlying OptoDArG's functionality is the reversible trans-cis
photoisomerization of its azobenzene moiety. In its thermodynamically stable trans-configuration (in
darkness or under visible light >430 nm), OpteDArG remains biologically inactive. When exposed to UV
light (~365 nm), the molecule rapidly isomerizes to its cis-configuration, which structurally resembles
native diacylglycerol (DAG) and effectively activates TRPC channels. This photoisomerization process is
fully reversible, allowing for cyclic control of channel activity through alternating UV and visible light
illumination [1] [2]. The development of OptoDArG addresses significant limitations of conventional lipid-

based channel manipulation, including slow activation kinetics and inability to achieve rapid, cyclic control,
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thereby opening new avenues for investigating TRPC channel function and lipid-mediated signaling

pathways.

Chemical Properties and Mechanism of Action

Structural Characteristics and Biophysical Properties

OptoDArG possesses well-defined chemical properties that make it ideal for photopharmacological
applications. Its molecular formula is C43Hs2N40Os, with a molar mass of 704.90 g/mol, and it is designated
under CAS number 2230617-93-1 [3]. The compound features a photoswitchable azobenzene core that
undergoes reversible structural changes in response to specific light wavelengths. This azobenzene moiety is
incorporated into a diacylglycerol-like structure, enabling it to interact with the lipid-sensing domains of
TRPC channels while remaining responsive to optical control. The molecular design allows OptoeDArG to
accumulate in membrane environments where it can rapidly respond to light stimuli and influence channel

gating.

Table 1: Chemical and Photophysical Properties of OptoDArG

Property Specification Experimental Notes

CAS Number 2230617-93-1 For precise chemical identification

Molecular Ca3Hs52N40s Determined through mass spectrometry

Formula

Molar Mass 704.90 g/mol Exact mass for quantitative preparations

Photoswitching Reversible trans- UV (365 nm) for cis-activation, blue light (430 nm) for trans-
cis deactivation

Storage Room Protect from light; stable under recommended conditions
temperature

Biological Use Research use only  Not for human administration
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Molecular Mechanism of TRPC Channel Modulation

The mechanism of action of OptoDArG involves specific interactions with the lipid-gating fenestrations
within TRPC3 channels. Structural studies have identified a critical glycine residue (G652) located behind
the channel's selectivity filter that is exposed to lipid through subunit-joining fenestrations [1]. This residue
represents a key structural determinant for OptoDArG-mediated gating, as mutation of G652 to larger amino
acids significantly alters the channel's ability to discriminate between different DAG molecules. When
OptoDArG isomerizes to its active cis-configuration under UV light, it accesses these lateral fenestrations
in the pore domain and initiates channel opening through a mechanism that mimics native lipid-mediated

gating.

The lipid clamp technique enabled by OptoDArG represents a novel approach to controlling TRPC
channel activity. Unlike conventional pharmacological agents that require wash-in and wash-out periods with
limited temporal control, OptoDArG permits rapid and cyclic manipulation of channel gating through
simple light illumination protocols. This optical lipid clamp capability has revealed fundamental aspects of
TRPC channel gating mechanics, particularly the role of pore domain fenestrations as pivotal elements of
the channel's lipid-sensing machinery [1]. The mechanistic insights gained through OptoDArG application
provide evidence for a new paradigm of lipid sensing by TRPC channels, wherein lipid mediators access
lateral fenestrations to control gating, rather than acting exclusively through traditional ligand-binding

domains.

Experimental Setup and Equipment Configuration

Optical Control System Configuration

The optical control system for OptoDArG experiments requires precise configuration to ensure effective
photoswitching and accurate temporal control. The core illumination system should include LED light
sources capable of delivering specific wavelengths: UV light at 365 nm for switching OptoDArG to its
active cis-state, and blue light at 430 nm for reverting it to the inactive trans-state [2]. These LEDs should
be coupled to the epifluorescence port of an inverted microscope through appropriate filter cubes and
dichroic mirrors. For precise temporal control, an electronic shutter system such as the Thorlabs

LCC1620A Liquid Crystal Optical Shutter is recommended, which offers vibration-free operation with fast
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switching speeds (5 ms opening, 1 ms closing for visible spectrum) [4]. The shutter should be connected to a
TTL pulse generator synchronized with data acquisition systems to ensure precise timing of light stimuli

during experimental protocols.

Table 2: Equipment Specifications for Optical Control

Component Specifications Performance Parameters

UV Light 365 nm LED Minimum intensity 5 mW/mm? at sample

Source plane

Blue Light 430 nm LED Minimum intensity 3 mW/mm?2 at sample

Source plane

Optical Shutter Liquid crystal type (e.g., Thorlabs Switching speed: 5 ms open, 1 ms close;

LCC1620A) TTL controlled

Microscope Inverted epifluorescence 40x-60x oil immersion objectives
recommended

Light Delivery Fiber optic or direct LED coupling Uniform illumination of entire field of view

TTL Controller Programmable pulse generator Synchronization with electrophysiology
equipment

Integrated System for Simultaneous Imaging and
Electrophysiology

A complete experimental setup for OptoDArG applications requires integration of optical control with
imaging and electrophysiology systems. The core platform typically consists of an inverted microscope
equipped with both high-resolution cameras for imaging and patch-clamp apparatus for electrophysiological
recordings. For fluorescence imaging applications, a sCMOS or EMCCD camera with high quantum
efficiency should be used to detect potential fluorescence signals associated with channel activity or calcium
influx. The patch-clamp amplifier should be configured for whole-cell recording with appropriate series

resistance compensation and capacitance cancellation. Critical to successful experimentation is the
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synchronization of illumination protocols with recording intervals, achieved through a master timing
controller that coordinates shutter operation, light source modulation, and data acquisition. All equipment
should be placed on a vibration-isolation table to ensure mechanical stability during high-resolution
recordings, and Faraday cage enclosure is recommended to minimize electrical interference during sensitive

electrophysiological measurements [5] [6].

Step-by-Step Experimental Protocols

Cell Preparation and Transfection

Cell culture and preparation form the foundation of successful OptoDArG experiments. HEK293 cells
represent a suitable heterologous expression system, though endothelial cells, neurons, or other native
TRPC-expressing cells can be used depending on research objectives. Cells should be maintained in
appropriate culture media (DMEM for HEK293 cells) supplemented with 10% fetal bovine serum and 1%
penicillin-streptomycin at 37°C in a 5% CO2 humidified environment. For transfection, plate cells on poly-
L-lysine-coated glass coverslips placed in 35-mm culture dishes at 30-50% confluence 24 hours before
transfection. Transfect cells with TRPC3 plasmid DNA (0.5-1 pg per coverslip) using a standard
transfection reagent according to manufacturer protocols. Include a fluorescent marker (e.g., GFP) in
transfections to identify successfully transfected cells for experimentation. Allow 24-48 hours for protein

expression before conducting experiments [1] [6].

For studies focusing on native TRPC3 channels in specialized cells, such as neuronal cultures or
endothelial cells, alternative preparation methods are required. Primary hippocampal neurons can be
cultured from embryonic day 18 rats on poly-D-lysine-coated coverslips in Neurobasal medium
supplemented with B-27 and GlutaMAX. Cerebellar Purkinje neurons or vascular endothelial cells may also
be used depending on research focus. For these native cells, no transfection is required, but
immunocytochemical validation of TRPC3 expression is recommended before OptoDArG
experimentation. In all cases, cells should be healthy, moderately confluent (70-80%), and free from

contamination when used for experiments [2].

Solution and OptoDArG Preparation
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Preparation of experimental solutions requires precise composition and handling. The standard extracellular
solution should contain (in mM): 140 NaCl, 5 KCIl, 2 CaClz, 1 MgClz, 10 HEPES, and 10 glucose, adjusted
to pH 7.4 with NaOH. The intracellular pipette solution for whole-cell patch clamp recordings should
contain (in mM): 120 Cs-aspartate, 20 CsCl, 1 MgClz, 10 HEPES, 10 BAPTA, 3 Mg-ATP, and 0.3 Na2-GTP,
adjusted to pH 7.2 with CsOH. For OptoDArG administration, two primary approaches can be employed:
(1) Extracellular application by adding OptoDArG from a stock solution to the extracellular medium at 1-
10 pM final concentration, or (2) Intracellular delivery via inclusion in the patch pipette solution at 10-30

UM concentration [1] [6].

To prepare OptoDArG stock solutions, first note that OptoDArG is typically supplied as a lyophilized
powder that should be stored protected from light at room temperature according to manufacturer
recommendations [3]. Prepare a concentrated stock solution (e.g., 10 mM) by dissolving OptoDArG in
high-quality DMSO. Aliquot and store these stock solutions at -20°C protected from light. For experiments,
dilute the stock solution into appropriate extracellular or intracellular solutions to achieve the desired final
concentration, ensuring that the final DMSO concentration does not exceed 0.1% to avoid cellular toxicity.
All solutions containing OptoDArG should be protected from light until the moment of experimentation to
prevent premature photoconversion, and experimental work should be conducted under minimal lighting

conditions using safe lights (red or far-red) when possible.

Lipid Bilayer Formation and Imaging Protocols

For supported lipid bilayer preparation using the contact bubble bilayer (CBB) method, begin by
preparing phospholipid solutions in chloroform at desired concentrations in a round-bottom flask. Create a
thin phospholipid film using a rotary evaporator connected to a nitrogen gas cylinder, then remove residual
chloroform by vacuum desiccation for several hours. Add electrolyte solution to suspend the phospholipid at
2 mg/mL concentration, followed by sonication for 20-30 seconds using a bath sonicator to create
multilamellar vesicle suspensions [5]. For proteoliposomes containing TRPC3 channels, add the protein

solution to the vesicle suspension and sonicate briefly.

To form lipid bilayers for imaging, clean glass slides thoroughly and treat with siliconizing reagent. For
mica-supported bilayers, cut mica sheets into smaller pieces and cleave into thinner leaflets. Clean cover
slips by sonication in detergent for 30 minutes at 60°C, followed by extensive washing and drying. Place a

drop of low-viscosity optical adhesive on a microscope slide, attach the mica leaflet, and cure under UV

© 2026 Smolecule. All rights reserved. 6/15 Tech Support


https://www.smolecule.com/products/s538187?utm_src=pdf-body
https://www.smolecule.com/products/s538187?utm_src=pdf-body
https://www.nature.com/articles/s41589-018-0015-6?error=cookies_not_supported&code=d8574934-78ad-4023-a175-dd9f9b6a9217
https://elsc.huji.ac.il/research-and-facilities/publications/paper-of-the-month/paper-of-the-month-may-2023-minkes-lab/
https://www.smolecule.com/products/s538187?utm_src=pdf-body
https://www.smolecule.com/products/s538187?utm_src=pdf-body
https://www.peptidedb.com/database/OptoDArG.html
https://www.smolecule.com/products/s538187?utm_src=pdf-body
https://www.smolecule.com/products/s538187?utm_src=pdf-body
https://www.jove.com/v/58840/lipid-bilayer-experiments-with-contact-bubble-bilayers-for-patch
https://www.smolecule.com/products/s538187?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

light. Gently place a clean cover slip on the adhesive droplet, cure again, then carefully separate to expose a
fresh mica surface [7]. Assemble a chamber on the mica surface using a vial cap fixed with nail polish.
Apply 30 pL of vesicle suspension to the chamber and incubate for 60 minutes to allow bilayer formation,
then wash with buffer before imaging. For high-resolution imaging, use TIRF or confocal microscopy to

visualize single-molecule dynamics within the bilayer [7].

Imaging and Electrophysiology Techniques

High-Resolution Optical Imaging of Membrane Dynamics

Advanced imaging techniques provide critical insights into OptoDArG effects on membrane dynamics and
TRPC channel organization. For single-molecule tracking studies, Total Internal Reflection Fluorescence
(TIRF) microscopy is particularly valuable as it enables visualization of individual molecule dynamics
within the plasma membrane with high signal-to-noise ratio. When preparing samples for TIRF imaging,
fluorescently tag TRPC3 channels (e.g., with YFP or mCherry) and use high-numerical-aperture oil-
immersion objectives (NA > 1.45) to achieve the necessary evanescent field penetration. Acquire image
sequences at 10-100 frames per second depending on the dynamics of interest, using appropriate excitation
wavelengths that don't overlap with OpteDArG photoswitching spectra to avoid unintended

photoconversion during imaging [7].

For investigations of diffusion dynamics in supported lipid bilayers, comparative studies between mica and
glass substrates reveal significant differences in molecular behavior. On mica surfaces, lipid bilayers
typically exhibit two populations of particles with different diffusion coefficients, while on glass surfaces,
the slow-moving population is often nearly immobile. When performing such comparative studies, ensure
identical imaging parameters between conditions and acquire sufficient trajectory data (typically 100+
trajectories per condition) for robust statistical analysis. The mean square displacement (MSD) should be
calculated for individual trajectories, with diffusion coefficients derived from the linear fit of the first 4-5
points of the MSD versus time delay plot. These imaging approaches can reveal how OptoDArG

incorporation influences membrane organization and protein-lipid interactions [7].

Patch-Clamp Electrophysiology with Optical Control
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Electrophysiological characterization of OptoDArG effects on TRPC3 channels primarily employs the
whole-cell patch clamp configuration. After obtaining a GQ2 seal and establishing whole-cell configuration,
maintain cells at a holding potential of 0 mV initially. To monitor TRPC3 activity, apply voltage ramps from
-150 mV to +150 mV over 1-second durations at 5-second intervals, or use step protocols with holding at
specific potentials. Before light stimulation, maintain the preparation in darkness or under visible light (>430
nm) to ensure OptoDArG remains in its inactive trans-state. For optical activation, apply UV light pulses
(365 nm, 1-5 seconds duration) while continuously recording membrane currents. To deactivate channels,

illuminate with blue light (430 nm, 5-10 seconds duration) [1] [6].

The critical timing considerations for these experiments include allowing sufficient time for OptoDArG to
incorporate into membranes after establishing whole-cell configuration (typically 5-15 minutes when
included in the pipette solution). When applying the optical lipid clamp protocol, use consistent inter-
stimulus intervals (typically 30-60 seconds between UV light pulses) to allow for complete channel
deactivation and prevent desensitization. Include appropriate controls such as light stimulation in
untransfected cells, cells without OptoDArG application, and experiments using the inactive trans-isomer
(maintained with continuous blue light). For analysis, measure current densities at specific potentials (e.g.,

-90 mV and +70 mV) and normalize to cell capacitance to account for variations in cell size [1] [2].

Data Analysis and Interpretation

Quantitative Analysis of Channel Kinetics and Current Profiles

Comprehensive analysis of OptoDArG-mediated TRPC3 responses involves multiple kinetic and
biophysical parameters. For activation kinetics, measure the time from light onset to initial current response
(onset latency) and the time from response initiation to peak current (activation tau). Deactivation kinetics
should be quantified as the time constant of current decay following switch to deactivating wavelength. The
current-voltage relationship should be analyzed from voltage ramp protocols, noting the characteristic
double-rectifying properties of TRPC3 channels. Calculate current densities by normalizing measured

currents to cell capacitance to enable comparisons across different cells and experimental conditions [1] [6].

Table 3: Key Parameters for TRPC3 Channel Analysis with OptoDArG

© 2026 Smolecule. All rights reserved. 8/15 Tech Support


https://www.smolecule.com/products/s538187?utm_src=pdf-body
https://www.smolecule.com/products/s538187?utm_src=pdf-body
https://www.nature.com/articles/s41589-018-0015-6?error=cookies_not_supported&code=d8574934-78ad-4023-a175-dd9f9b6a9217
https://elsc.huji.ac.il/research-and-facilities/publications/paper-of-the-month/paper-of-the-month-may-2023-minkes-lab/
https://www.smolecule.com/products/s538187?utm_src=pdf-body
https://www.smolecule.com/products/s538187?utm_src=pdf-body
https://www.nature.com/articles/s41589-018-0015-6?error=cookies_not_supported&code=d8574934-78ad-4023-a175-dd9f9b6a9217
https://pubs.rsc.org/en/content/articlehtml/2019/sc/c8sc05536j
https://www.smolecule.com/products/s538187?utm_src=pdf-body
https://www.nature.com/articles/s41589-018-0015-6?error=cookies_not_supported&code=d8574934-78ad-4023-a175-dd9f9b6a9217
https://elsc.huji.ac.il/research-and-facilities/publications/paper-of-the-month/paper-of-the-month-may-2023-minkes-lab/
https://www.smolecule.com/products/s538187?utm_src=pdf-body
https://www.smolecule.com/products/s538187?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C U | e Specifications & Pricing

Parameter Definition Measurement Approach

Activation Latency Time from UV light onset to initial Measure from light trigger to 5% of
current response peak current

Activation Time Time from response initiation to peak  Fit rising phase with single

Constant current exponential

Deactivation Current decay after switching to blue Fit decay phase with single

Kinetics light exponential

Current Density Current normalized to cell Peak current / cell capacitance
capacitance (pA/pF)

Rectification Ratio Degree of current rectification l+70mv / I-90mv from |-V relationship

Reversibility Response maintenance across cycles Compare peak currents in

consecutive activations

Experimental Workflows and Signhaling Pathways

The experimental workflow for OptoDArG application involves a coordinated sequence of preparation,

stimulation, and recording phases, as visualized in the following diagram:
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Diagram 1: Experimental Workflow for OptoDArG Optical Lipid Clamp

The molecular signaling pathway activated by OptoDArG illustrates the key components and their

interactions:
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Diagram 2: OptoDArG Signaling Pathway and TRPC3 Activation Mechanism
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Technical Considerations and Limitations

Optimization and Troubleshooting Guidelines

Successful implementation of OptoDArG experiments requires attention to several critical optimization
parameters. For consistent results, OptoDArG concentration should be titrated between 1-30 pM
depending on delivery method and cell type, with intracellular application typically requiring higher
concentrations (10-30 pM) than extracellular application (1-10 uM). The duration of dark adaptation
before experimentation is crucial for proper accumulation in membranes and should be optimized for each
cell type, typically ranging from 5-20 minutes. Light intensity should be calibrated to ensure complete
photoconversion without causing cellular damage; recommended intensities are 5-10 mW/mm? for UV
activation and 3-5 mW/mm? for blue light deactivation. If channel activation is inconsistent between trials,
verify OptoDArG stock solution integrity by checking absorption spectra, ensure proper dark adaptation

periods, confirm light source alignment and intensity, and check patch integrity in whole-cell recordings [1]

[6].

Several common technical challenges may arise during OptoDArG experiments. Slow activation kinetics
may result from insufficient OptoDArG membrane incorporation, inadequate UV light intensity, or poor
synchronization between light stimulation and recording. Incomplete deactivation between cycles can occur
due to insufficient blue light intensity or duration, or TRPC3 channel rundown during prolonged recordings.
High variability between cells may stem from inconsistent transfection efficiency, variations in OptoDArG
loading, or differences in cell health. To address these issues, standardize transfection protocols, rigorously
control OptoDArG incubation conditions, calibrate light sources before each experiment, and include
internal controls in each experimental session. Additionally, ensure that recording solutions contain
appropriate ATP and GTP concentrations to maintain channel responsiveness in whole-cell configurations [1]

[2].

Limitations and Alternative Approaches

While powerful, the OptoDArG optical lipid clamp technique presents several inherent limitations. The
temporal precision of TRPC3 activation using OpteDArG, though significantly improved over traditional

pharmacological approaches, may not match the kinetics of native physiological activation in some cellular
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contexts. Research has demonstrated that OptoDArG-activated currents can be >1000-fold slower than
physiologically activated channels in native systems [6]. The technical complexity of integrating optical
control with electrophysiology requires substantial expertise in both domains, potentially limiting
accessibility for some researchers. Additionally, potential off-target effects on other lipid-sensitive proteins,
though minimized compared to native DAG, cannot be entirely excluded and should be considered when

interpreting results.

For applications requiring alternative approaches, several complementary tools are available. The
photoswitchable TRPC agonist OptoBI-1, developed from the TRPC activator GSK1702934A, operates
through a lipid-independent mechanism and may offer advantages in certain experimental contexts [2].
Traditional chemical agonists such as GSK1702934A itself remain valuable for applications where temporal
precision is less critical. For studies focused on specific TRPC3 functions, genetic approaches including
CRISPR-mediated knockout or knockin of pore domain mutants (e.g., G652 mutations) can provide
important complementary data. The selection between OptoDArG and these alternative approaches should

be guided by specific research questions, required temporal resolution, and available technical resources [1]

[2].

Conclusion and Future Perspectives

The development of OptoDArG and associated optical lipid clamp methodology represents a significant
advancement in ion channel research tools, enabling unprecedented precision in manipulating and studying
TRPC3 channel function. The ability to cyclically control channel gating through light illumination provides
researchers with a powerful approach to dissect the roles of TRPC3 in complex physiological and
pathophysiological processes. The protocols and application notes detailed in this document provide a
comprehensive foundation for implementing this cutting-edge technology in diverse research settings. As
photopharmacology continues to evolve, further refinements of OptoDArG-based approaches will likely
enhance our understanding of TRPC channel biology and facilitate the development of novel therapeutic

strategies targeting these important cellular regulators.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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